N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide
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Overview
Description
N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide is an organic compound characterized by the presence of a fluorophenyl group attached to a cyclopropyl ring, which is further connected to a methylacetamide moiety
Mechanism of Action
Target of Action
It is known that similar compounds, such as fentanyl analogs, primarily target the μ-opioid receptor .
Mode of Action
For instance, fentanyl analogs bind to the μ-opioid receptor, triggering a cascade of biochemical events .
Biochemical Pathways
Similar compounds, such as fentanyl analogs, are known to affect pathways related to pain perception and reward systems in the brain .
Pharmacokinetics
It is known that similar compounds, such as fentanyl analogs, are typically metabolized through reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .
Result of Action
Similar compounds, such as fentanyl analogs, are known to produce profound analgesic effects and have a high potential for addiction and severe adverse effects, including coma and death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Formation of the Methylacetamide Moiety: The final step involves the acylation of the cyclopropylmethylamine with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Materials Science: The compound’s unique structural features make it a candidate for use in the synthesis of novel materials with specific properties.
Biological Studies: Researchers study its interactions with biological systems to understand its potential therapeutic effects and mechanisms of action.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(4-chlorophenyl)cyclopropyl)methyl)acetamide
- N-((1-(4-bromophenyl)cyclopropyl)methyl)acetamide
- N-((1-(4-methylphenyl)cyclopropyl)methyl)acetamide
Uniqueness
N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-9(15)14-8-12(6-7-12)10-2-4-11(13)5-3-10/h2-5H,6-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZAYKLWRNZEDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1(CC1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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